molecular formula C14H10O B7826440 1-Hydroxyphenanthrene CAS No. 30774-95-9

1-Hydroxyphenanthrene

Cat. No.: B7826440
CAS No.: 30774-95-9
M. Wt: 194.23 g/mol
InChI Key: GTBXZWADMKOZQJ-UHFFFAOYSA-N
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Description

1-Hydroxyphenanthrene, also known as phenanthren-1-ol, is a phenanthrol and a human metabolite of phenanthrene. It is a polycyclic aromatic hydrocarbon (PAH) derivative that can be detected in the urine of individuals exposed to PAHs. This compound is also used as a marker for PAH pollution in marine environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxyphenanthrene can be synthesized through various methods, including the regioselective functionalization of phenanthrene. One common approach involves the hydroxylation of phenanthrene using specific catalysts and reaction conditions to achieve high selectivity and yield .

Industrial Production Methods: Large-scale production of this compound typically involves the use of phenanthrene, which is abundant in coal tar. The industrial process may include catalytic hydroxylation and subsequent purification steps to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyphenanthrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenanthrene compounds .

Scientific Research Applications

1-Hydroxyphenanthrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxyphenanthrene involves its interaction with various molecular targets and pathways. As a metabolite of phenanthrene, it undergoes further biotransformation in the body, leading to the formation of conjugates such as glucosides. These metabolites can be excreted in urine and serve as indicators of PAH exposure .

Comparison with Similar Compounds

  • 2-Hydroxyphenanthrene
  • 3-Hydroxyphenanthrene
  • 4-Hydroxyphenanthrene
  • 1-Hydroxypyrene

Comparison: 1-Hydroxyphenanthrene is unique in its specific hydroxylation position on the phenanthrene ring, which influences its chemical reactivity and biological activity. Compared to other hydroxyphenanthrenes, it has distinct metabolic pathways and is less commonly associated with smoking-related PAH exposure .

Properties

IUPAC Name

phenanthren-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBXZWADMKOZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872758
Record name 1-Hydroxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-56-9, 30774-95-9
Record name 1-Hydroxyphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2433-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxyphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030774959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenanthrenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FTF7MUY7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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